[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771816
InChI: InChI=1S/C13H21N5/c1-5-18-13(10(2)6-15-18)8-14-7-12-9-17(4)16-11(12)3/h6,9,14H,5,7-8H2,1-4H3
SMILES:
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15771816

Molecular Formula: C13H21N5

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name 1-(1,3-dimethylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine
Standard InChI InChI=1S/C13H21N5/c1-5-18-13(10(2)6-15-18)8-14-7-12-9-17(4)16-11(12)3/h6,9,14H,5,7-8H2,1-4H3
Standard InChI Key QGMMZRDOWUTDRD-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNCC2=CN(N=C2C)C

Introduction

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a member of the pyrazole derivatives class, characterized by its unique structural features. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2, which contribute to their diverse chemical properties and biological activities. This specific compound consists of two distinct pyrazole rings, each substituted with different alkyl groups, making it a versatile molecule in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. This process highlights its relevance in synthetic organic chemistry.

Synthesis Steps:

  • Preparation of Pyrazole Derivatives: This involves synthesizing the individual pyrazole rings with their respective alkyl substitutions.

  • Alkylation Reaction: The pyrazole derivatives are then reacted with alkylating agents to form the desired compound.

Biological Activity and Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these mechanisms is crucial for exploring its potential therapeutic applications.

Potential Therapeutic Applications:

  • Pharmaceuticals: Pyrazole derivatives are known for their applications in pharmaceuticals due to their ability to interact with various biological targets.

  • Agrochemicals: They also have applications in agrochemicals, contributing to pest control and plant protection.

Research Findings and Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications due to its unique structure and potential biological activities. Interaction studies are crucial for understanding how this compound affects biological systems.

Data Table: Comparison of Similar Pyrazole Derivatives

CompoundMolecular FormulaMolecular WeightKey Features
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amineC₁₂H₁₈N₄Not specifiedDual pyrazole rings with alkyl substitutions
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amineC₁₂H₁₉N₅233.31 g/molSingle pyrazole ring with methyl and ethyl substitutions
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamineC₈H₁₅N₃153.22 g/molSingle pyrazole ring with ethyl and methyl substitutions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator